molecular formula C8H17ClN2OS B1421419 N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251924-32-9

N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1421419
M. Wt: 224.75 g/mol
InChI Key: WVDICPOXFXYKAA-UHFFFAOYSA-N
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Description

“N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1251924-32-9 . It has a molecular weight of 224.75 . The IUPAC name for this compound is N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride .


Molecular Structure Analysis

The Inchi Code for “N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride” is 1S/C8H16N2OS.ClH/c1-3-10(4-2)8(11)7-5-12-6-9-7;/h7,9H,3-6H2,1-2H3;1H . This code provides a unique identifier for chemical substances, and can be used to generate a two-dimensional structure for the molecule.

It is stored at room temperature . Unfortunately, specific physical and chemical properties like density, melting point, and boiling point are not available in the retrieved resources.

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Thiazolidine derivatives, including compounds similar to N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride, have been studied for their potential in heterocyclic synthesis. These compounds are used to create new antibiotics and antibacterial drugs, demonstrating significant activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Synthesis of Sulfur Containing Peptide Analogues

  • The synthesis of sulfur-containing peptide analogues via Ugi four-component condensation, starting from thiazolidine derivatives, shows the versatility of these compounds in creating complex molecular structures (Kintscher & Martens, 1992).

Antimicrobial and Antifungal Activities

  • Novel thiazolidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing effectiveness against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Alhameed et al., 2019).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of thiazolidine derivatives has been determined, which is crucial for understanding the chemical and physical properties of these compounds. Such analyses are essential for their application in pharmaceutical and chemical industries (Tinant et al., 2010).

Influenza Neuraminidase Inhibitors

  • Thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as novel influenza neuraminidase inhibitors. The study of these compounds provides a basis for designing new influenza treatments (Liu et al., 2011).

Stereochemical Studies

  • Stereochemical studies of thiazolidine-4-carboxamide derivatives reveal potentially useful immunological properties, further expanding the application of these compounds in medicinal chemistry (Refouvelet et al., 2000).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N,N-diethyl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-3-10(4-2)8(11)7-5-12-6-9-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDICPOXFXYKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1,3-thiazolidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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